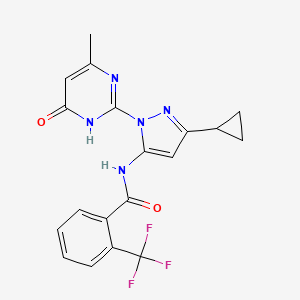

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide" is a structurally complex molecule that may have potential applications in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, characterization, and biological evaluation. For instance, the first paper discusses the synthesis of benzamide derivatives using 4-aminophenazone and their potential biological applications, including their ability to bind nucleotide protein targets .

Synthesis Analysis

The synthesis of related benzamide compounds typically involves multi-step reactions starting from basic aromatic acids or their derivatives. In the first paper, the synthesis of different substituted benzamides was achieved using 4-aminophenazone, indicating a method that could potentially be adapted for the synthesis of the compound . The second paper outlines a 9-step synthesis process starting from 2,6-difluorobenzoic acid, which could provide a blueprint for the synthesis of similarly structured compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The first paper implies that the substitution pattern on the benzamide core can significantly affect the compound's ability to interact with biological targets such as alkaline phosphatases and ecto-5'-nucleotidases . Although the exact molecular structure analysis of "N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide" is not provided, the importance of the substitution pattern is evident.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from the synthesis methods described. For example, the desmethylation step mentioned in the second paper suggests that benzamide derivatives can undergo transformations that may be useful in the preparation of radiolabeled compounds for imaging purposes . This indicates that the compound may also be amenable to similar chemical reactions.

Physical and Chemical Properties Analysis

While the papers do not directly provide information on the physical and chemical properties of "N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide," they do suggest that benzamide derivatives have properties that make them suitable for biological applications and potential imaging agents . These properties likely include solubility, stability, and the ability to cross biological membranes, which are critical for drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research on compounds structurally related to N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide has focused on their synthesis and biological activities. For instance, the synthesis and biological evaluation of various pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents have been explored, highlighting their potential in medical research and pharmaceutical applications (Rahmouni et al., 2016).

Antimicrobial and Antitumor Activities

The development of compounds within this chemical class has included efforts to synthesize derivatives with potent antimicrobial and antitumor properties. Studies have shown the synthesis of such compounds with significant activities against various bacterial and fungal pathogens, as well as tumor cell lines (Devarasetty et al., 2019).

Applications in Antiviral Research

The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been shown to have remarkable antiavian influenza virus activity. This indicates the potential application of these compounds in antiviral research, particularly in the development of treatments for influenza strains (Hebishy et al., 2020).

Cathepsin Inhibition

Additionally, research on similar compounds has demonstrated their ability to inhibit cathepsins, which are proteases involved in various physiological processes. Such findings are significant in the context of diseases where cathepsin activity is implicated, opening avenues for therapeutic applications (Lukić et al., 2017).

Enzymatic Activity Modulation

Compounds of this class have also been evaluated for their potential in modulating enzymatic activities. For example, the design and synthesis of certain pyrimidinyl benzamide derivatives have been explored for their ability to selectively inhibit histone deacetylases, enzymes critical in regulating gene expression (Zhou et al., 2008).

Eigenschaften

IUPAC Name |

N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N5O2/c1-10-8-16(28)25-18(23-10)27-15(9-14(26-27)11-6-7-11)24-17(29)12-4-2-3-5-13(12)19(20,21)22/h2-5,8-9,11H,6-7H2,1H3,(H,24,29)(H,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPSXFPKGWPQHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)

![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

![4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline](/img/structure/B2553557.png)

![2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B2553559.png)